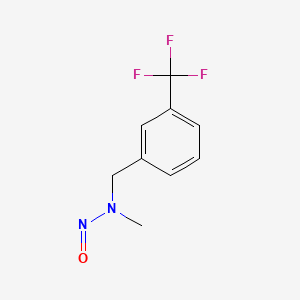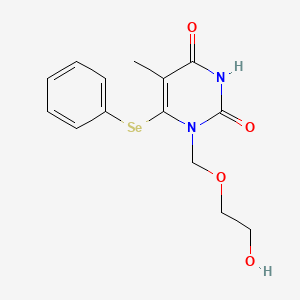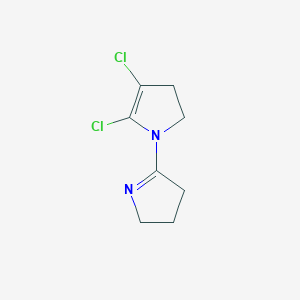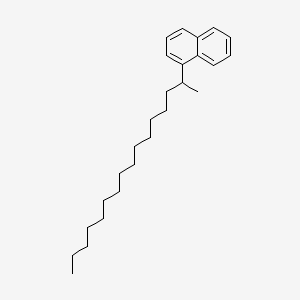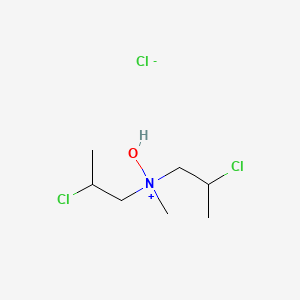
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride is a chemical compound with the molecular formula C7H15Cl2N. It is a derivative of N-methyl-bis(2-chloropropyl)amine, which is known for its applications in various chemical processes. This compound is characterized by the presence of two chlorine atoms and an amine group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride typically involves the reaction of N-methyl-bis(2-chloropropyl)amine with an oxidizing agent. One common method is the oxidation of N-methyl-bis(2-chloropropyl)amine using hydrogen peroxide or a similar oxidizing agent under controlled conditions. The reaction is usually carried out in an aqueous medium at a specific pH to ensure the formation of the N-oxide derivative.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: It can be reduced back to N-methyl-bis(2-chloropropyl)amine under specific conditions.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: N-methyl-bis(2-chloropropyl)amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride involves its interaction with molecular targets through its amine and chlorine functional groups. These interactions can lead to the formation of covalent bonds with target molecules, resulting in various biological and chemical effects. The exact pathways and molecular targets depend on the specific application and conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-bis(2-chloropropyl)amine: The parent compound, which lacks the N-oxide group.
Mechlorethamine: A related compound used in chemotherapy.
N,N-Dimethyl-bis(2-chloroethyl)amine: Another similar compound with different substituents.
Uniqueness
N-Methyl-bis(2-chloropropyl)amine N-oxide hydrochloride is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
98429-89-1 |
|---|---|
Molekularformel |
C7H16Cl3NO |
Molekulargewicht |
236.6 g/mol |
IUPAC-Name |
bis(2-chloropropyl)-hydroxy-methylazanium;chloride |
InChI |
InChI=1S/C7H16Cl2NO.ClH/c1-6(8)4-10(3,11)5-7(2)9;/h6-7,11H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
UOVBJMUDRZIYCR-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C[N+](C)(CC(C)Cl)O)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


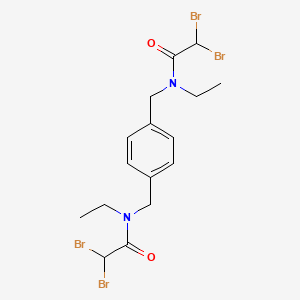
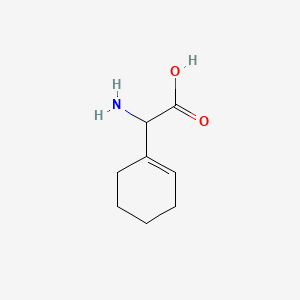
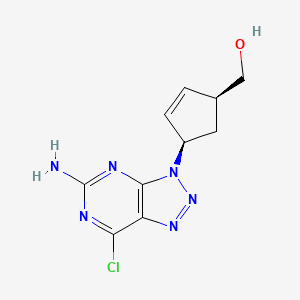

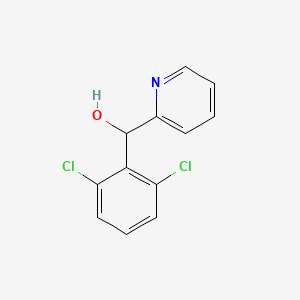
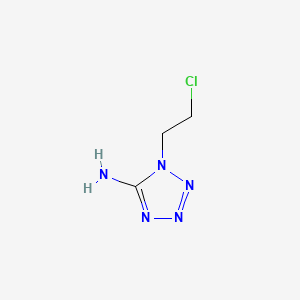
![7-Methoxy-3,3a,4,5-tetrahydro-2h-cyclopenta[a]naphthalen-2-one](/img/structure/B12801441.png)

